molecular formula C5H4BrClOS B8751772 (2-bromo-5-chlorothiophen-3-yl)methanol

(2-bromo-5-chlorothiophen-3-yl)methanol

Cat. No.: B8751772
M. Wt: 227.51 g/mol
InChI Key: MGTAKNBKDAXNON-UHFFFAOYSA-N
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Description

(2-bromo-5-chlorothiophen-3-yl)methanol is an organic compound that belongs to the class of thienyl alcohols. It is characterized by the presence of a bromine atom at the second position, a chlorine atom at the fifth position, and a hydroxymethyl group at the third position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-thienylmethanol using bromine in the presence of a suitable solvent, followed by chlorination using a chlorinating agent such as thionyl chloride .

Industrial Production Methods

Industrial production of (2-bromo-5-chlorothiophen-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-bromo-5-chlorothiophen-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-bromo-5-chlorothiophen-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-bromo-5-chlorothiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of bromine and chlorine atoms, facilitating nucleophilic substitution reactions. Additionally, the hydroxymethyl group can undergo oxidation-reduction reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-chloro-3-thienyl)acetic acid
  • (2-Bromo-5-chloro-3-thienyl)amine
  • (2-Bromo-5-chloro-3-thienyl)ethanol

Uniqueness

(2-bromo-5-chlorothiophen-3-yl)methanol is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which enhances its reactivity and potential for diverse chemical transformations. The hydroxymethyl group also provides additional functionalization possibilities, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H4BrClOS

Molecular Weight

227.51 g/mol

IUPAC Name

(2-bromo-5-chlorothiophen-3-yl)methanol

InChI

InChI=1S/C5H4BrClOS/c6-5-3(2-8)1-4(7)9-5/h1,8H,2H2

InChI Key

MGTAKNBKDAXNON-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CO)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-hydroxymethylthiophene from Example 1, Step 1 (13.0 g, 67.3 mmol) in THF (100 mL) and water (10 mL) was added N-chlorosuccinimide (9.88 g, 74.0 mmol) and the mixture was stirred at r.t. for 5 h and concentrated in vacuo. The residue was worked up as above to afford the desired product. The crude product was used directly.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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